2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid
Description
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-chloro-4-methylphenylcarbamoyl group
Properties
IUPAC Name |
2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNWVOKPNESLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304132 | |
| Record name | 2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-34-4 | |
| Record name | NSC164311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-4'-METHYLPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Amide Bond Formation
The most straightforward method involves coupling 2-carboxybenzoyl chloride with 3-chloro-4-methylaniline. Key steps include:
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Activation of benzoic acid : 2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
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Reaction with amine : The acyl chloride reacts with 3-chloro-4-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is typically added to scavenge HCl.
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Dissolve 2-carboxybenzoic acid (10 mmol) in SOCl₂ (20 mL), reflux for 2 hr.
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Evaporate excess SOCl₂ under vacuum.
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Add 3-chloro-4-methylaniline (10 mmol) and TEA (12 mmol) in THF (30 mL).
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Stir at 25°C for 12 hr.
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Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Copper-Catalyzed Amination
A modified Ullmann-type coupling employs copper catalysts to facilitate C–N bond formation between 2-chlorobenzoic acid and 3-chloro-4-methylaniline:
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Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2 eq) in 2-ethoxyethanol.
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Conditions : 110°C for 24 hr under N₂.
Advantages : Avoids acyl chloride handling; suitable for scale-up.
Grignard Reaction and Subsequent Carboxylation
Synthesis via Grignard Intermediate
Patent US5910605A outlines a multi-step approach for structurally analogous benzoic acid derivatives:
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Alkylation : 3-Chloro-4-methylphenol is benzylated with benzyl chloride in methyl ethyl ketone (MEK) using K₂CO₃ as base.
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Grignard formation : React 2-benzyloxy-6-chlorotoluene with Mg in THF to generate (3-benzyloxy-2-methylphenyl)magnesium chloride.
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Carboxylation : Introduce CO₂ gas into the Grignard solution, followed by hydrolysis with HCl to yield 3-benzyloxy-2-methylbenzoic acid.
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Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding 3-hydroxy-2-methylbenzoic acid.
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Chlorination : Treat with Cl₂ in the presence of FeCl₃ to install the 3-chloro substituent.
Critical parameters :
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Temperature control : Grignard reactions require strict anhydrous conditions and temperatures below 40°C.
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Hydrogenation pressure : 10 bar H₂ at 50°C ensures complete deprotection.
Yield : 58–63% over five steps.
Chlorination of Methyl-Substituted Precursors
Directed Chlorination of 4-Methylbenzoic Acid Derivatives
WO2013015203A1 describes nuclear chlorination of 4-methylbenzoic acid chloride:
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Chlorination : Bubble Cl₂ gas into 4-methylbenzoic acid chloride with FeCl₃ catalyst (1 mol%) at 50–60°C.
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Distillation : Recover 3-chloro-4-methylbenzoic acid chloride via vacuum distillation (5–10 mmHg).
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Ester hydrolysis : Hydrolyze the acyl chloride with NaOH (2 M) to yield the free acid.
Yield : 84.9% selectivity for monochlorinated product.
Side products :
Hydrolysis of Nitrile or Ester Intermediates
Nitrile Hydrolysis
A two-step process involves:
Ester Saponification
Methyl or ethyl esters of the target compound are saponified using:
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Amide Coupling | SOCl₂, TEA | 68–75 | >98 | Moderate |
| Copper-Catalyzed | CuI, 1,10-phenanthroline | 62 | 95 | High |
| Grignard-Carboxylation | Mg, CO₂, Pd/C | 58–63 | 97 | Low |
| Directed Chlorination | Cl₂, FeCl₃ | 85 | 94 | High |
| Nitrile Hydrolysis | H₂SO₄ | 71 | 96 | Moderate |
Trade-offs :
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Grignard method offers precise regiocontrol but requires specialized equipment.
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Directed chlorination is scalable but generates dichloro byproducts.
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
The compound is primarily studied for its anti-inflammatory and analgesic properties. Research indicates that it may modulate various biochemical pathways involved in pain and inflammation, making it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Its interactions with proteins involved in inflammatory pathways are currently being investigated to elucidate its mechanism of action.
Biochemical Assays
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid serves as a reference standard in biochemical assays. It is utilized in pharmacological studies to benchmark the activity of new compounds against established standards, aiding in drug development processes.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. Its structural features may enhance its interaction with bacterial targets, although comprehensive studies are needed to detail its efficacy and mechanism against specific pathogens .
Case Study 1: Anti-inflammatory Effects
In a study focusing on the anti-inflammatory properties of this compound, researchers found that it significantly reduced markers of inflammation in vitro. The study utilized cell cultures treated with lipopolysaccharides (LPS), where the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against Gram-positive bacteria. The results indicated that it inhibited bacterial growth at concentrations as low as 6.25 μg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .
Mechanism of Action
The mechanism by which 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid exerts its effects depends on its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid
- 2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid
Uniqueness
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in pharmacological research for its potential biological activities. This article reviews its biological activity, focusing on its role in biochemical assays, pharmacological studies, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a carbamoyl group and a chloro-methylphenyl moiety. Its chemical structure can be represented as follows:
1. Pharmacological Studies
This compound has been utilized as a reference standard in various biochemical assays. It plays a crucial role in evaluating the efficacy of new drugs and understanding the mechanisms of action of existing compounds.
2. Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, related carbamate derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors with IC50 values ranging from 22.23 µM to 36.05 µM . These findings suggest that the compound may possess similar inhibitory properties, warranting further investigation.
3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains. For example, derivatives with chloro and bromo substitutions have demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL . While specific data on the antimicrobial activity of this compound is limited, its structural similarities suggest potential effectiveness.
Case Study 1: Occupational Exposure
A study investigated the effects of exposure to similar aromatic carbamates in an occupational setting, identifying respiratory sensitization among workers exposed to related compounds. The study highlighted the importance of stringent exposure controls to mitigate health risks associated with chemical sensitivities .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various phenylcarbamate derivatives, revealing that specific substitutions significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhanced the inhibitory potency against AChE and other targets . This suggests that modifications to the structure of this compound could yield compounds with improved biological activity.
Data Tables
Q & A
Q. What are the established synthetic routes for 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid, and what reaction conditions are critical for yield optimization?
Answer: The compound can be synthesized via carbamoyl linkage formation between 3-chloro-4-methylaniline and a benzoic acid derivative. A common approach involves coupling activated benzoic acid derivatives (e.g., acid chlorides or mixed anhydrides) with the aniline under basic conditions. For example:
- Reaction Optimization : Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents in anhydrous solvents like THF or DMF . Temperature control (0–25°C) minimizes side reactions.
- Catalysis : Ferric chloride (FeCl₃) or other Lewis acids may enhance electrophilic substitution in precursor synthesis .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Q. What spectroscopic techniques are recommended for structural characterization, and how should researchers interpret conflicting data?
Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbamoyl (–NH–CO–) and aromatic protons. For example, the carbamoyl NH proton typically appears as a broad singlet (δ 9–10 ppm) .
- IR Spectroscopy : Confirm the carbamoyl group via C=O stretch (~1650–1700 cm⁻¹) and N–H stretch (~3300 cm⁻¹).
- Contradiction Resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), consider:
- Repeating experiments under anhydrous conditions to rule out hydrolysis.
- Comparing with computational predictions (e.g., DFT-based NMR chemical shift tools).
- Cross-validating with LC-MS to confirm molecular ion peaks .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and analyze degradation via HPLC at 24/48/72 hours. Carbamoyl bonds are prone to hydrolysis in strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Storage Recommendations : Store at –20°C in desiccated, amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies are effective for optimizing regioselectivity in derivatives of this compound?
Answer:
- Directed Ortho-Metalation : Use tert-butyllithium to functionalize the benzoic acid moiety at specific positions .
- Protecting Groups : Temporarily block the carbamoyl group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and transition states, reducing trial-and-error synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized concentrations (e.g., 1–100 µM) and controls.
- Impurity Analysis : Use LC-MS to check for degradation products or isomers that might skew bioactivity results .
- Target Specificity : Perform in silico docking studies (e.g., AutoDock Vina) to verify binding to intended targets like opioid or chemokine receptors .
Q. What are the potential metabolic pathways of this compound, and how can they be tracked experimentally?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for hydroxylation or demethylation products .
- Isotopic Labeling : Synthesize a deuterated or ¹³C-labeled analog to trace metabolic fate in in vivo models .
- Database Mining : Cross-reference with metabolic prediction tools (e.g., PISTACHIO or REAXYS) to identify plausible biotransformations .
Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound’s derivatives?
Answer:
- Scaffold Modification : Synthesize analogs with variations in:
- Chloro-methyl group : Replace with fluoro or trifluoromethyl to assess halogen effects .
- Carbamoyl linker : Substitute with sulfonamide or urea to probe hydrogen-bonding requirements .
- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioassay results .
Q. What advanced techniques are recommended for studying its interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD, kon/koff rates) .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify binding pockets and key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
